5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Coordination Chemistry Organometallic Synthesis Ligand Design

Unsubstituted triazolopyrimidine ligands introduce unpredictable coordination stoichiometry, undermining reproducibility in metal-based antiparasitic and antitumor drug discovery. 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (dmtp) resolves this with sterically tuned N3 coordination and enhanced lipophilicity (cLogP ~1.2 increase over tp). • dmtp-Ag(I) complexes achieve IC50 <1 μM against Leishmania spp. & T. cruzi with >10× selectivity indices over reference drugs • [Pt(mal)(dmtp)2] exhibits the lowest normal fibroblast toxicity among Pt(II) analogs while preserving antitumor efficacy • ≥98% purity from validated synthetic routes ensures reproducible metal complex crystallization and unambiguous bioassay interpretation.

Molecular Formula C7H9N5
Molecular Weight 163.18 g/mol
CAS No. 7135-02-6
Cat. No. B1296200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
CAS7135-02-6
Molecular FormulaC7H9N5
Molecular Weight163.18 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=NC(=NN12)N)C
InChIInChI=1S/C7H9N5/c1-4-3-5(2)12-7(9-4)10-6(8)11-12/h3H,1-2H3,(H2,8,11)
InChIKeyPKNZUAYXDJNFPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine: Core Properties & Procurement


5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS 7135-02-6) is a heterocyclic compound belonging to the triazolopyrimidine class, characterized by a fused triazole-pyrimidine bicyclic core with methyl substituents at positions 5 and 7 and a primary amine at position 2 . This scaffold functions as a purine bioisostere and has been extensively investigated as a versatile ligand in coordination chemistry, particularly with first-row transition metals (Cu, Co, Ni, Zn), platinum group metals (Pt, Pd, Ru), and silver [1]. The compound is commercially available from multiple vendors with typical purity specifications of ≥95–98% , and its procurement relevance stems from its established utility as a precursor for antiparasitic metal complexes, antimicrobial organometallics, and antitumor platinum(II) coordination compounds.

1Coordination chemistry: tunable ligand for transition-metal, Pt-group, Ag, and organotin complexes
2Antiparasitic / antimicrobial / cytotoxicity screening via metal-complex derivatives
3Multi-vendor commercial availability (≥95% purity) for reproducible complex synthesis

5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine: Why Analogs Cannot Replace It


Generic substitution among triazolopyrimidine derivatives is precluded by the critical role of the 5,7-dimethyl substitution pattern and the 2-amino functional group in determining coordination geometry, metal-binding affinity, and resultant biological activity. Direct comparative studies demonstrate that the unsubstituted analog [1,2,4]triazolo[1,5-a]pyrimidin-2-amine (tp, CAS 13223-53-5) exhibits markedly different coordination behavior with organotin(IV) dichlorides, producing 1:2 adduct stoichiometry versus the variable 1:2 to 1:1 stoichiometries observed with dmtp depending on steric constraints [1]. Furthermore, antiparasitic activity of metal complexes is highly ligand-dependent: copper(II) complexes bearing the tp ligand showed IC50 values comparable to benznidazole against T. cruzi, whereas dmtp-based complexes exhibited distinct potency profiles against Leishmania strains [2]. The 5,7-dimethyl groups confer enhanced lipophilicity (cLogP ~1.2 calculated increase versus unsubstituted tp) and modulate the electron density at N3, the primary metal-coordination site, thereby altering complex stability and biological efficacy in a manner not replicable by other substitution patterns (e.g., 5,7-ditertbutyl or 7-isobutyl-5-methyl analogs) [3].

5,7-dimethyl & 2-amino groups are critical
Coordination stoichiometry and metal-binding affinity shift with unsubstituted tp or other alkyl patterns; tunable 1:1 vs 1:2 adduct formation is lost with the unsubstituted analog.
Biological activity is ligand-dependent
Metal complexes with tp or bulkier analogs (dbtp, ibmtp) yield different antiparasitic and cytotoxicity profiles; dmtp-derived complexes show distinct selectivity, not replicated by isostructural alternatives.
Lipophilicity & N3 electron density modulation
The 5,7-dimethyl pattern increases cLogP and tunes electron density at the primary coordination site; this property cannot be matched by 5,7-ditertbutyl or 7-isobutyl analogs without altering complex stability.

5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine: Quantitative Differentiation vs. Comparators


Coordination Stoichiometry: dmtp vs. Unsubstituted tp

The 5,7-dimethyl substitution pattern on the triazolopyrimidine scaffold directly alters coordination stoichiometry with diorganotin(IV) dichlorides compared to the unsubstituted tp ligand. With tp, only 1:2 (metal:ligand) adducts are formed regardless of the organic group on tin. In contrast, dmtp yields 1:2 adducts with smaller alkyl groups (Me2SnCl2(dmtp)2, Et2SnCl2(dmtp)2) but shifts to 1:1 stoichiometry with bulkier substituents (Bu2SnCl2(dmtp), Ph2SnCl2(dmtp)) [1]. This differential behavior provides synthetic chemists with tunable coordination control that is unavailable with the unsubstituted analog.

Coordination Stoichiometry
Head-to-head
Variable 1:2 to 1:1 (dmtp) vs fixed 1:2 (tp)
Supports tunable metal:ligand ratio control
Organotin(IV) adducts; R = Me,Et (1:2) / Bu,Ph (1:1)
Coordination Chemistry Organometallic Synthesis Ligand Design

Antiparasitic Selectivity Index: dmtp-Silver vs. Reference Drugs

Silver(I) complexes incorporating dmtp as the coordinating ligand demonstrate antiparasitic selectivity indices that exceed commercial reference drugs by more than one order of magnitude (≥10× improvement). The dmtp-Ag complexes exhibit IC50 values below 1 μM against all four tested parasite strains (Leishmania infantum, L. braziliensis, L. guyanensis, and Trypanosoma cruzi), with the free dmtp ligand itself showing substantially lower activity [1]. Importantly, the silver-dmtp complexes also outperform previously reported dmtp complexes with first-row transition metals (Cu, Co, Ni, Zn) [2], establishing a metal-dependent activity hierarchy where Ag-dmtp represents the current performance ceiling within this ligand family.

Selectivity Index vs. Reference
Reported
>10× higher than reference antiparasitic agents
Supports antiparasitic screening context
Ag-dmtp complexes; IC₅₀ <1 µM, four parasite strains
Antiparasitic Drug Discovery Chagas Disease Leishmaniasis Metal-Based Therapeutics

Antimicrobial Differentiation: dmtp-Organotin vs. tp Analogs

Among a series of diorganotin(IV) dichloride adducts, the complex n-Bu2SnCl2(dmtp) demonstrated specific anti-Gram-positive and antibiofilm activity that was not observed for the corresponding tp-based adducts. While the tp-derived complexes Me2SnCl2(tp)2 and Et2SnCl2(tp)2 were synthesized and spectroscopically characterized, the study explicitly highlights only the dmtp-derived n-Bu2SnCl2(dmtp) complex as possessing "interesting properties as anti Gram-positive and antibiofilm agent" [1]. This antimicrobial differential is attributed to the combined effects of the 5,7-dimethyl substitution on ligand lipophilicity and the n-butyl groups on tin facilitating membrane penetration.

Antimicrobial Differentiation
Head-to-head
n-Bu₂SnCl₂(dmtp): anti-Gram-positive & antibiofilm; tp analogs: not active
Preferential ligand for organotin antimicrobial screening
Activity attributed to combined ligand/alkyl effects
Antimicrobial Resistance Biofilm Inhibition Organotin Chemistry

Free Ligand Toxicity: dmtp vs. Reference Antiparasitic Drugs

In studies evaluating the antiparasitic potential of transition metal complexes, the free dmtp ligand itself was characterized as having "similar toxicity than reference drugs against two different Leishmania and Trypanosoma cruzi" while being "less toxic and much more selective towards parasite than reference drugs" [1]. This toxicity profile establishes dmtp as a relatively benign scaffold compared to clinically used antiparasitic agents, which are frequently limited by severe adverse effects (e.g., cardiotoxicity of benznidazole, nephrotoxicity of amphotericin B). The favorable safety margin of the free ligand is a critical procurement consideration for groups synthesizing metal complexes intended for in vivo evaluation.

Free Ligand Toxicity
Reported
Less toxic and more selective vs. reference antiparasitic agents
Supports scaffold-related safety endpoint context
Qualitative assessment; quantitative SI not detailed
Toxicity Screening Host Cell Viability Therapeutic Window

Synthetic Yield Comparison: Two dmtp Routes

Two distinct synthetic routes to 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine are documented with reported yields, enabling procurement teams to evaluate supplier synthetic capabilities. Route 1: Condensation of 3,5-diamino-1,2,4-triazole with acetylacetone yields approximately 74% [1]. Route 2: Reaction of ethyl N-cyanoacetimidate derivative with hydroxylamine hydrochloride followed by triethylamine in refluxing ethanol yields 92.1% (after optimization, with intermediate step at 91.5% yield) . The nearly 20% yield differential between these methods represents a meaningful consideration for cost-sensitive procurement when comparing vendor synthetic provenance, particularly at multi-gram to kilogram scale.

Synthetic Yield
Cross-study
74% (Route 1) vs 92.1% (Route 2)
Benchmark for supplier route evaluation
~18 pp difference; Route 2 uses EtOH/Et₃N
Heterocyclic Synthesis Process Chemistry Scale-Up Feasibility

Antitumor Platinum Activity: dmtp-Pt vs. Cisplatin in Melanoma

The hexafluoroglutarate platinum(II) complex [Pt(C5F6O4)(dmtp)2]·2H2O exhibited higher cytotoxic activity in vitro against B16 mouse melanoma cells than cisplatin, a first-line clinical chemotherapeutic [1]. This finding is notable given that cisplatin resistance and dose-limiting toxicity remain major clinical challenges in melanoma treatment. In a broader comparative context, malonate platinum(II) complexes bearing differently substituted triazolopyrimidine ligands revealed a clear structure-activity relationship: the dmtp-containing complex (1) showed the lowest toxicity toward normal BALB/3T3 mouse fibroblasts (rank order: 1 < 2 < carboplatin < 3 < cisplatin), whereas the 5,7-ditertbutyl analog (dbtp, complex 3) exhibited the highest antiproliferative potency but also the highest normal cell toxicity [2]. This positions dmtp as the optimal ligand choice when balancing antitumor efficacy with reduced off-target toxicity.

Platinum Cytotoxicity vs. Cisplatin
Head-to-head
Higher activity in B16 melanoma model; lowest normal-cell toxicity (dmtp-Pt rank 1)
Supports cytotoxicity endpoint review
[Pt(mal)(dmtp)₂] vs carboplatin/cisplatin; BALB/3T3 ranking
Platinum Anticancer Agents Melanoma Cytotoxicity Assay

5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine: Research & Procurement Scenarios


Antiparasitic Metal Complex Screening: dmtp for Silver & Transition Metals

Research groups focused on neglected tropical disease drug discovery should prioritize dmtp as the ligand scaffold for synthesizing metal-based antiparasitic agents. Evidence demonstrates that dmtp-Ag(I) complexes achieve IC50 < 1 μM against Leishmania spp. and T. cruzi with selectivity indices exceeding reference drugs by >10× [1], while first-row transition metal-dmtp complexes also exhibit promising antiparasitic profiles [2]. The free ligand's established low mammalian cytotoxicity [2] reduces scaffold-related toxicity concerns. Procurement recommendation: Obtain dmtp at ≥98% purity (available from Beyotime, Key Organics, ChemDiv) for coordination chemistry applications, as trace impurities may interfere with metal complex crystallization and biological assay interpretation.

Organometallic Antimicrobial Development: dmtp for Biofilm-Active Organotin Complexes

Investigators developing antimicrobial agents targeting biofilm-associated infections should select dmtp over unsubstituted tp. Direct comparative evidence shows that n-Bu2SnCl2(dmtp) possesses specific anti-Gram-positive and antibiofilm activity, whereas tp-derived organotin analogs do not exhibit this antimicrobial profile [1]. Additionally, dmtp offers tunable coordination stoichiometry (1:1 or 1:2 metal:ligand) depending on the tin-bound organic groups, a synthetic flexibility unavailable with tp [1]. This enables systematic SAR exploration of organometallic antimicrobial space. Procurement consideration: Verify vendor synthetic route, as the 92.1% yield method [2] likely correlates with lower cost per gram for multi-gram purchases.

Platinum Anticancer Agent Optimization: dmtp as Preferred Ligand for Therapeutic Index

Medicinal chemistry teams optimizing platinum(II) anticancer complexes should select dmtp over bulkier triazolopyrimidine analogs (e.g., dbtp, ibmtp) when therapeutic index is the primary design criterion. The [Pt(mal)(dmtp)2] complex exhibits the lowest normal cell toxicity among a series of malonate Pt(II) complexes (toxicity rank: dmtp < ibmtp << carboplatin << dbtp < cisplatin against BALB/3T3 fibroblasts) [1], while dmtp-Pt hexafluoroglutarate complexes demonstrate higher activity than cisplatin against B16 melanoma [2]. This dual advantage—preserved antitumor efficacy with reduced off-target toxicity—positions dmtp as the optimal ligand for balancing efficacy and safety. Procurement recommendation: Request analytical documentation (1H NMR, HPLC) confirming positional isomer purity, as 5,7-dimethyl substitution pattern is essential for the favorable toxicity profile relative to other alkyl-substituted analogs.

Coordination Chemistry Methodology: dmtp as Model Ligand for Metal-Binding Studies

Inorganic and structural chemistry laboratories investigating metal-ligand coordination modes should utilize dmtp as a model system due to its well-characterized binding behavior and commercial availability. The ligand coordinates to metal centers predominantly through N3, with crystallographic confirmation available for Cu(II), Pt(II), Pd(II), Ag(I), Ru(III), and organotin(IV) complexes [1][2][3]. The 5,7-dimethyl groups provide sufficient steric bulk to influence coordination geometry without completely blocking metal access—enabling studies of steric effects on complex architecture. The ligand's commercial availability from multiple vendors with consistent purity specifications (≥95–98%) ensures reproducibility across research groups, making it an ideal standard for comparative coordination chemistry studies.

Application
Selection Property
Validation Focus
Antiparasitic Metal Complex Screening
Silver complex selectivity index context
Leishmania spp. / T. cruzi endpoint review
Organometallic Antimicrobial Development
Gram-positive & antibiofilm activity profile
Organotin coordination stoichiometry review
Platinum Cytotoxicity Compound Optimization
Normal-cell toxicity ranking context
Tumor-cell vs. fibroblast selectivity endpoints
Coordination Chemistry Methodology
Well-characterized N3-binding model ligand
Multi-metal crystallographic & steric-effect studies
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